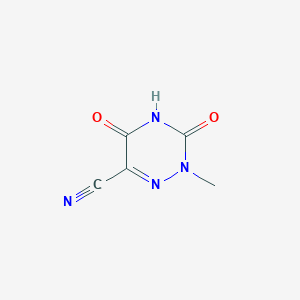
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research This compound is known for its unique structure, which includes a triazine ring substituted with a methyl group, two oxo groups, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are crucial to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methyl group and carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxo groups, while reduction can produce hydroxylated triazines.
Aplicaciones Científicas De Investigación
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may modulate signaling pathways involved in disease progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile: Known for its unique triazine ring structure.
2-Methyl-3,5-dioxo-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
2-Methyl-3,5-dioxo-1,2,4-triazine-6-thiol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbonitrile group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
89282-23-5 |
|---|---|
Fórmula molecular |
C5H4N4O2 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
2-methyl-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C5H4N4O2/c1-9-5(11)7-4(10)3(2-6)8-9/h1H3,(H,7,10,11) |
Clave InChI |
PKJZNQYXTPSJAS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)NC(=O)C(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

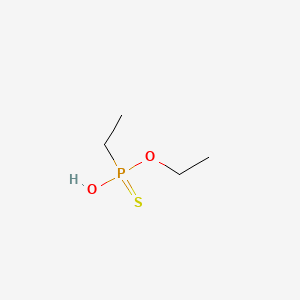
![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)

![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
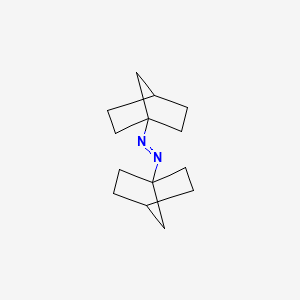
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
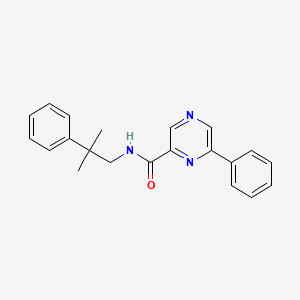

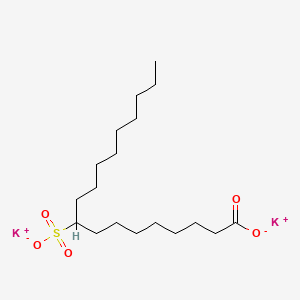

![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
